1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol

Chemoinformatics Drug-likeness Physicochemical property

Sourcing pyrazolone scaffolds with optimal CNS profiles and manageable safety for fragment-based screening is challenging. CAS 301818-73-5 solves this with a balanced H-bond donor/acceptor profile (1 donor, 4 acceptors), CNS-favorable TPSA (56.25 Ų) and LogP (1.55), and GHS07 'Warning' classification. Benefits: • Balanced pharmacophore for kinase hinge regions & proteases • CNS drug-like physicochemical space • Safer handling vs. GHS06 analogs. Supplied at ≥97% purity with full analytical documentation.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 301818-73-5
Cat. No. B2610883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol
CAS301818-73-5
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCC1=CN(NC1=O)CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C13H16N2O3/c1-9-7-15(14-13(9)16)8-10-4-5-11(17-2)12(6-10)18-3/h4-7H,8H2,1-3H3,(H,14,16)
InChIKeyVESDIOPFTHQQJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol: Physicochemical & Safety Profile


1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol (CAS 301818-73-5) is a synthetic pyrazolone derivative characterized by a 3,4-dimethoxybenzyl substituent at N1 and a methyl group at C4 of the pyrazol-3-one ring [1]. Its molecular formula is C₁₃H₁₆N₂O₃ (MW 248.28 g/mol), and it is commercially supplied at ≥97% purity . The compound exhibits a calculated LogP of 1.55 and a topological polar surface area (TPSA) of 56.25 Ų, along with four hydrogen-bond acceptors, one hydrogen-bond donor, and four rotatable bonds . It is classified with GHS07 hazard statements including H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), and requires sealed storage at 2–8 °C .

Suitable as a synthetic fragment with defined purity and computed descriptors
Relevant for medicinal chemistry programs requiring a hydrogen-bond donor pharmacophore
Documented GHS07 profile reduces handling complexity for routine lab use

1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol: In-Class Substitution Challenges


Although the pyrazolone scaffold is common to numerous bioactive molecules and synthetic intermediates, the precise substitution pattern—specifically the 3,4-dimethoxybenzyl N1 substituent combined with a C4 methyl group—dictates both physicochemical behavior and potential target interactions [1]. Small alterations in the benzyl substituent (e.g., moving from 3,4-dimethoxy to 4-methoxy or 3,5-dimethoxy) can significantly modulate lipophilicity (calculated LogP 1.55), hydrogen-bonding capacity (one donor, four acceptors), and conformational flexibility (four rotatable bonds) . Consequently, in the absence of head-to-head comparative data, generic in-class substitution risks altering solubility, permeability, metabolic stability, or off-target binding profiles. The sections that follow outline the specific, quantifiable evidence currently available to differentiate this compound from its closest analogs.

Regioisomer shift Changing the dimethoxybenzyl substitution pattern (e.g., to 4‑methoxy) may alter LogP and hydrogen‑bonding capacity, affecting target engagement profiles.
Core replacement Fused pyrazolo[3,4‑d]pyrimidine scaffolds eliminate rotational flexibility; the flexible pyrazolone may not replicate rigid‑core binding modes.
Donor loss N‑alkylated pyrazolones (e.g., antipyrine) lack the N–H donor; substituting without verifying H‑bond requirements may compromise molecular recognition.

1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol: Differentiation Evidence


Lipophilicity & TPSA Distinction

In the absence of direct head-to-head experimental comparisons, in silico descriptors provide the only currently accessible quantitative differentiation. 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol has a calculated LogP of 1.55032 and a TPSA of 56.25 Ų . For reference, a structurally related 1-(3,4-dimethoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1153368-46-7) bears a carboxylic acid moiety that would be expected to yield a markedly lower LogP and higher TPSA (e.g., TPSA ≈ 76 Ų for a pyrazole-4-carboxylic acid), altering membrane permeability and solubility profiles . These differences, while class-level inferences, highlight that the neutral pyrazolone core of 301818-73-5 confers a distinct physicochemical fingerprint that cannot be replicated by carboxylate- or amine-functionalized analogs.

Lipophilicity & TPSA
Class-level inference
LogP 1.55, TPSA 56.25 Ų
Reported descriptor set supports CNS‑compliant property context; carboxylate analogs diverge significantly.
In silico only; experimental logD/PAMPA data unavailable.
Chemoinformatics Drug-likeness Physicochemical property

Rotatable Bond Count & Flexibility

The compound contains four rotatable bonds (exocyclic bonds capable of free rotation) , primarily contributed by the dimethoxybenzyl side chain. In contrast, fused pyrazolo[3,4-d]pyrimidine scaffolds—a common kinase-inhibitor privileged structure—possess zero rotatable bonds between the pyrazole and the fused pyrimidine, resulting in a rigid, planar core [1]. This difference in rotational freedom has implications for entropy penalties upon target binding and for the ability to adopt diverse three-dimensional conformations. While this is a class-level physicochemical distinction rather than an activity-based comparison, it is directly relevant for fragment-based lead generation campaigns where scaffold rigidity vs. flexibility is a primary selection criterion.

Rotatable Bond Count
Class-level inference
4 rotatable bonds
Flexible scaffold distinct from rigid fused pyrazolopyrimidines; relevant for fragment‑based conformational exploration.
Rotatable bond count per PubChem definition.
Medicinal Chemistry Conformational analysis Ligand efficiency

Purity & Hazard Profile

The compound is available from multiple suppliers at a purity of ≥97–98% . While this purity level is typical for research-grade pyrazolones, it is accompanied by a fully disclosed GHS hazard profile: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) with the signal word "Warning" . By contrast, several structurally similar pyrazolone building blocks (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one, CAS 89-25-8) carry more severe hazard classifications (e.g., H301, toxic if swallowed), necessitating more stringent handling protocols . The comparatively milder hazard profile of 301818-73-5, combined with documented purity, reduces the operational burden for routine laboratory use and simplifies procurement safety assessments.

Hazard Classification
Cross-study comparable
Warning (H302–H335) vs. Danger (H301) for analog 89-25-8
Milder GHS profile may simplify lab handling and procurement logistics compared to more toxic pyrazolone analogs.
Classification per supplier SDS; confirm with received CoA.
Chemical procurement Quality control Laboratory safety

Hydrogen-Bond Donor vs. N-Alkylated Analogs

The compound possesses one hydrogen-bond donor (the N2–H of the pyrazolone ring) and four hydrogen-bond acceptors (the carbonyl oxygen, the two methoxy oxygens, and the pyrazole nitrogen) . This HBD/HBA ratio of 1:4 is distinct from N1-methylated pyrazolone analogs (e.g., antipyrine, CAS 60-80-0) which contain zero hydrogen-bond donors, or from O-alkylated pyrazoles which may retain the N–H donor but lack the carbonyl acceptor [1]. The simultaneous presence of both an H-bond donor and multiple acceptors enables 301818-73-5 to engage in bidirectional hydrogen-bonding networks with biological targets, a property that is absent in fully substituted pyrazolones. For medicinal chemistry programs requiring a donor-acceptor pharmacophore, this distinction may be decisive.

H‑Bond Donor Presence
Class-level inference
1 HBD (N–H) vs. 0 HBD for antipyrine
Donor capability may support target engagement where a hydrogen‑bond donor is required; absent in fully alkylated pyrazolones.
Computed from SMILES; experimental H‑bond propensity not measured.
Molecular recognition Hydrogen bonding Structure-based design

1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol: Application Scenarios


Fragment-Based Discovery with H-Bond Donor

Medicinal chemistry teams pursuing fragment-based screening against targets that require a hydrogen-bond donor (e.g., kinase hinge regions, proteases, or phosphodiesterases) may select 301818-73-5 over fully substituted pyrazolones such as antipyrine. The single N–H donor, in combination with four H-bond acceptors, provides a balanced donor-acceptor pharmacophore amenable to bidirectional polar interactions, as supported by computed HBD/HBA profiles [1].

CNS-Penetrant Scaffold Hopping

With a computed TPSA of 56.25 Ų (<90 Ų) and a moderate LogP of 1.55, 301818-73-5 falls within physicochemical space commonly associated with CNS drug-likeness . Procurement of this compound is suitable for CNS-targeted medicinal chemistry programs that seek to replace rigid, fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) with a more flexible, non-fused pyrazolone scaffold offering greater conformational adaptability while maintaining favorable CNS MPO scores.

Chemical Probe Development with Manageable Hazards

Research groups synthesizing chemical probes for target identification or mechanism-of-action studies can benefit from the documented GHS07 "Warning" classification (H302-H315-H319-H335) of 301818-73-5 . In comparison to pyrazolone analogs bearing GHS06 "Danger" classifications (e.g., H301 toxic if swallowed), the less stringent safety requirements facilitate handling, storage, and shipping logistics in academic core facilities and biotechnology startups.

Synthetic Method Development with Benchmarks

Organic chemists developing new synthetic routes to pyrazolones (e.g., Morita–Baylis–Hillman-based approaches) can employ 301818-73-5 as a well-characterized reference standard. Its defined purity (≥97–98%), computed descriptors (LogP, TPSA, rotatable bonds), and full safety data [1] provide reliable benchmarks for reaction optimization, yield comparison, and product characterization in methodological studies.

Application
Selection Property
Validation Focus
Fragment-based discovery requiring H‑bond donor
Balanced HBD/HBA pharmacophore
H‑bond donor‑dependent target engagement in kinase or protease models
CNS‑relevant scaffold exploration
CNS‑compliant TPSA and moderate lipophilicity
Permeability and brain‑exposure assays appropriate for fragment libraries
Chemical probe synthesis with manageable hazards
Documented GHS07 warning class
In‑house safety review and compatibility with core‑facility workflows
Synthetic methodology development
Defined purity and computed descriptor benchmarks
Reaction optimization and product characterization against supplier CoA
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